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Variacin

Lantibiotic biosynthesis Peptide leader sequence Bacteriocin engineering

Variacin is a Class I lantibiotic bacteriocin produced by Kocuria varians NCC 1482 (formerly Micrococcus varians). It is a ribosomally synthesized, post-translationally modified peptide characterized by the presence of lanthionine and β-methyllanthionine residues.

Molecular Formula
Molecular Weight
Cat. No. B1575634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariacin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Variacin Procurement: Baseline Overview of a Lantibiotic Bacteriocin for Food Biopreservation


Variacin is a Class I lantibiotic bacteriocin produced by Kocuria varians NCC 1482 (formerly Micrococcus varians) [1]. It is a ribosomally synthesized, post-translationally modified peptide characterized by the presence of lanthionine and β-methyllanthionine residues [1]. The mature peptide consists of 25 amino acids with a molecular weight of 2658.61 Da [2]. Variacin exhibits a broad host range of inhibition against Gram-positive food spoilage and pathogenic bacteria, including Listeria monocytogenes, Bacillus cereus, and Staphylococcus species, while showing no activity against Gram-negative bacteria [1][3]. The producing strain has a history of safe use in traditional meat fermentations, supporting its potential as a natural biopreservative [2].

Why Generic Lantibiotic Substitution Fails: Critical Differentiators of Variacin for Food Biopreservation


Lantibiotics are not interchangeable commodities. While nisin and pediocin PA-1/AcH represent the only commercially established bacteriocins, numerous alternatives such as lacticin 481, lacticin 3147, and enterocin AS-48 offer distinct spectra of activity and physicochemical properties [1]. Variacin, despite sharing significant sequence homology with lacticin 481 (84% pro-peptide identity) [2], possesses a unique leader peptide sequence that diverges from typical lantibiotic processing motifs, suggesting distinct biosynthetic and regulatory behavior [2]. Furthermore, variacin's origin from a GRAS-qualified meat fermentation starter culture confers a favorable safety profile not universally shared by all in-class candidates [2]. The quantitative evidence below demonstrates that substituting a generic 'broad-spectrum lantibiotic' for variacin would ignore critical differences in target pathogen control, stability, and regulatory standing, directly impacting formulation performance and compliance.

Variacin Product-Specific Quantitative Evidence: Comparative Performance Against Lacticin 481 and Other Bacteriocins


Variacin vs. Lacticin 481: Divergent Leader Peptide Sequence and Processing Motif

Although variacin and lacticin 481 share high homology in the pro-peptide region (84% amino acid identity, 92% similarity) and contain identical numbers of lanthionine and methyllanthionine residues, their leader peptide sequences are only 60% identical (75% similarity) [1][2]. Critically, the variacin leader contains glycine residues at positions -1 and -2 of the processing site, a motif characteristic of non-lantibiotic leader sequences, whereas lacticin 481 possesses a canonical lantibiotic leader [1][2].

Lantibiotic biosynthesis Peptide leader sequence Bacteriocin engineering

Variacin Inhibitory Spectrum: Broad Activity Against Psychrotrophic Bacillus cereus in Chilled Dairy

In a direct application study, a spray-dried fermented ingredient containing variacin was incorporated into chilled dairy food models and challenged with a psychrotrophic Bacillus cereus spore cocktail. The variacin-containing ingredient maintained functionality at refrigeration abuse temperatures [1]. While nisin (the commercial benchmark) is widely used, its efficacy against psychrotrophic B. cereus strains can be variable, and many alternative bacteriocins (e.g., sakacin P) exhibit narrower spectra [2][3].

Food biopreservation Bacillus cereus control Refrigerated foods

Variacin pH Stability: Retains Activity Across pH 2-10 Range

Variacin exhibits exceptional pH stability, retaining antimicrobial activity after exposure to pH conditions ranging from 2 to 10 [1]. In contrast, nisin's activity is significantly reduced at neutral to alkaline pH (optimum at pH <4), and many Class II bacteriocins are inactivated above pH 8 [2].

Bacteriocin stability Acidic food preservation Alkaline food applications

Variacin Heat Stability: Resistant to 100°C for up to 45 Minutes

Variacin retains antimicrobial activity after heating at 100°C for 15, 30, and 45 minutes [1]. Nisin also exhibits heat stability but degrades more rapidly at neutral pH [2]. Lacticin 481, the closest homolog, has reported stability at 100°C for 20 minutes [3].

Thermal processing Bacteriocin heat resistance Shelf-stable foods

Variacin Semi-Quantitative Inhibitory Spectrum: Activity Grading Against Key Foodborne Pathogens

Using an agar well diffusion assay, the inhibitory activity of variacin-containing culture supernatant was graded on a scale from + (weak) to ++++ (very strong) based on halo diameter (++++: 18-28 mm; +++: 13-17 mm; ++: 8-12 mm; +: 4-7 mm) [1]. Variacin exhibited the highest activity (++++) against Listeria monocytogenes and strong activity (+++) against Lactobacillus helveticus, L. bulgaricus, and L. delbrueckii [1][2].

Antimicrobial spectrum Listeria monocytogenes inhibition Pathogen control

Variacin Regulatory Standing: Producer Strain Isolated from Traditional Meat Fermentations

The producing strain, Kocuria varians NCC 1482, was isolated from traditional Italian-type raw salami fermentations and has a history of safe use as a starter culture [1][2]. This contrasts with some bacteriocins produced by strains lacking a documented food-grade history, potentially simplifying regulatory approval and consumer acceptance.

GRAS status Natural preservative Clean label

Variacin Best Research and Industrial Application Scenarios Based on Product-Specific Evidence


Control of Psychrotrophic Bacillus cereus in Refrigerated Dairy Desserts

Direct application of variacin as a spray-dried fermented ingredient effectively inhibits the growth of psychrotrophic B. cereus strains in chilled dairy products, even at refrigeration abuse temperatures [1]. This scenario is supported by evidence of variacin's broad pH stability (2-10) and heat resistance (100°C for 45 min), which ensure activity retention during dairy processing [2].

Listeria monocytogenes Control in Ready-to-Eat Meat and Poultry Products

Variacin exhibits its strongest semi-quantitative inhibitory activity (++++) against Listeria monocytogenes [1][2]. The producing strain's origin in fermented meat aligns with natural preservation strategies for RTE meats, where variacin could be applied as a clean-label biopreservative to suppress Listeria outgrowth during refrigerated storage.

Hurdle Technology in Minimally Processed, Neutral pH Foods

The exceptional pH stability (2-10) and thermal tolerance of variacin make it a candidate for hurdle combinations in neutral pH foods (e.g., soups, sauces) where nisin is less effective [1]. Variacin's activity can complement mild heat treatments or reduced salt formulations to achieve microbial safety without compromising sensory quality [2].

Research on Lantibiotic Leader Peptide Processing and Heterologous Expression

The unique leader peptide sequence of variacin, which contains glycine residues at positions -1 and -2 characteristic of non-lantibiotic leader motifs, distinguishes it from lacticin 481 [1][2]. This structural divergence provides a valuable model system for investigating lantibiotic biosynthesis, post-translational modification, and the potential for engineering improved production yields in heterologous hosts.

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